molecular formula C12H14F3NO B1609681 N-tert-butyl-3-(trifluoromethyl)benzamide CAS No. 340136-34-7

N-tert-butyl-3-(trifluoromethyl)benzamide

Cat. No.: B1609681
CAS No.: 340136-34-7
M. Wt: 245.24 g/mol
InChI Key: ZRYOHEVXEOPFNA-UHFFFAOYSA-N
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Description

“N-tert-Butyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 340136-34-7 . It has a molecular weight of 245.24 and its IUPAC name is N-(tert-butyl)-3-(trifluoromethyl)benzamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14F3NO . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, closely related to N-tert-butyl-3-(trifluoromethyl)benzamide, are used as intermediates in the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Palladium-Catalyzed Synthesis

A novel palladium-catalyzed strategy utilizing tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides, closely related to the subject compound, has been developed. This approach is used for synthesizing compounds such as 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides (Wang et al., 2015).

Synthesis of Antifolates

N10-Propargyl-5,8-dideazafolic acid and its oligo(L-gamma-glutamyl) conjugates, which use tert-butyl groups as a carboxyl protecting group, have been synthesized. These compounds are highly inhibitory to human thymidylate synthase and are important in the study of antifolates (Pawełczak et al., 1989).

Organogels and Fluorescent Gels

Compounds related to this compound, such as perylenetetracarboxylic diimides substituted with tert-butyl groups, have been used to create organogels and fluorescent gels. These materials have potential applications in novel organogels based on perylenetetracarboxylic diimides (Wu et al., 2011).

Safety and Hazards

“N-tert-butyl-3-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

While specific future directions for “N-tert-butyl-3-(trifluoromethyl)benzamide” are not available, it’s worth noting that similar compounds have been used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds . This suggests potential applications in the field of organic synthesis.

Properties

IUPAC Name

N-tert-butyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOHEVXEOPFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431219
Record name N-tert-butyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340136-34-7
Record name N-tert-butyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butylamine (2.0 eq) in 75 mL of benzene is added 3-trifluoromethylbenzoyl chloride (1.0 eq). The temperature is maintained below 15° C. during the addition and then the reaction mixture is allowed to warm to ambient temperature and stirred for 3 hours. The solvent is then stripped and the residue is dissolved in 75 mL of dichloromethane. This solution is washed with 5% hydrochloride acid (2×75 mL), water (2×75 mL), dried over MgSO4 and then the solvent is removed in vacuo to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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